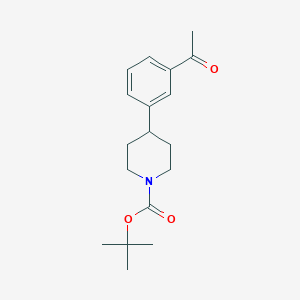

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate (CAS: 1198283-87-2) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 3-acetylphenyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₈H₂₅NO₃, with a molecular weight of 303.40 g/mol . The compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its synthesis involves coupling tert-butyl piperidine-1-carboxylate derivatives with acetyl-substituted aryl halides, as demonstrated by a reported procedure using Pd-catalyzed cross-coupling reactions . Key spectral data include:

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-13(20)15-6-5-7-16(12-15)14-8-10-19(11-9-14)17(21)22-18(2,3)4/h5-7,12,14H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPMXQHBQZSDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-acetylphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of drug development and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific diseases.

Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Aromatic Substituent Modifications

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS: 912768-78-6) Structure: Features a 4-methylbenzoyl group instead of 3-acetylphenyl. Molecular Formula: C₁₈H₂₅NO₃ (same as the target compound).

Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate (CAS: 552868-06-1) Structure: Substituted with a 3-chlorobenzyl group. Molecular Formula: C₁₇H₂₄ClNO₂. Key Difference: The chlorine atom enhances electrophilic character, influencing interactions in biological targets (e.g., enzyme inhibition) .

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate (CAS: 1206970-27-5) Structure: Contains a fluorinated and hydroxylated aromatic ring. Molecular Formula: C₁₆H₂₂FNO₃. Key Difference: The hydroxyl and fluorine groups increase polarity, impacting solubility and metabolic stability .

Functional Group Variations

Tert-butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate (Compound 5 in ) Structure: Phenethyl group with a methoxy substituent.

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate (EP 3 590 938 B1)

- Structure : Incorporates a trifluoromethyl group and a dihydropyridine ring.

- Key Difference : The trifluoromethyl group introduces strong electron-withdrawing effects, while the unsaturated ring alters conformational flexibility .

Biologische Aktivität

Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate (CAS No. 1198283-87-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate is , with a molecular weight of approximately 249.34 g/mol. The structure includes a piperidine ring substituted with an acetophenyl group and a tert-butyl ester, which may influence its pharmacological properties.

The compound's mechanism of action is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. It may act as an enzyme inhibitor or modulator, affecting various signaling pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing central nervous system functions.

1. Anti-inflammatory Activity

Research indicates that Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate exhibits anti-inflammatory properties. In vitro studies demonstrated that the compound can inhibit the NLRP3 inflammasome pathway, a critical mediator in inflammatory responses. This was evidenced by reduced interleukin-1 beta (IL-1β) release in macrophages stimulated with lipopolysaccharide (LPS) and ATP .

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation . The structure-activity relationship (SAR) analysis indicates that modifications to the acetophenyl group can enhance its cytotoxic effects against cancer cells.

3. Neuroprotective Effects

Given its structural similarity to other piperidine derivatives known for neuroprotective effects, Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate may also exert protective effects on neuronal cells. This hypothesis is supported by studies indicating that piperidine derivatives can modulate neurotransmitter levels and exhibit neuroprotective properties against oxidative stress .

Data Table: Biological Activities

Case Study 1: NLRP3 Inhibition

In a study assessing the NLRP3 inhibitory potential of various compounds, Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate was evaluated alongside other derivatives. The compound significantly reduced pyroptosis in THP-1 macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

A series of experiments on human cancer cell lines demonstrated that Tert-butyl 4-(3-acetylphenyl)piperidine-1-carboxylate exhibited dose-dependent cytotoxicity. The compound's ability to induce apoptosis was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.